N-(4-acetylphenyl)-1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
N-(4-acetylphenyl)-1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for their potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.
Substitution Reactions: Introduction of the acetyl and chlorophenyl groups can be done through electrophilic aromatic substitution reactions.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the triazole derivative with an appropriate amine.
Industrial Production Methods
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods ensure the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the triazole ring.
Reduction: Reduction reactions can occur at the carbonyl group of the acetyl moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can take place at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The triazole ring is known to interact with metal ions and can inhibit the activity of certain enzymes by binding to their active sites. The acetyl and chlorophenyl groups may enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
Benzimidazole Derivatives: Known for their therapeutic properties, including antifungal and anticancer activities.
Imidazole Derivatives: Widely used in medicinal chemistry for their enzyme inhibitory properties.
Uniqueness
N-(4-acetylphenyl)-1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the acetyl and chlorophenyl groups may enhance its potency and selectivity compared to other triazole derivatives.
Properties
Molecular Formula |
C18H15ClN4O2 |
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Molecular Weight |
354.8 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-1-(3-chlorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C18H15ClN4O2/c1-11(24)13-6-8-15(9-7-13)21-18(25)17-20-12(2)23(22-17)16-5-3-4-14(19)10-16/h3-10H,1-2H3,(H,21,25) |
InChI Key |
MOQZWHPBOYRTQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1C2=CC(=CC=C2)Cl)C(=O)NC3=CC=C(C=C3)C(=O)C |
Origin of Product |
United States |
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